molecular formula C16H18N2O5 B2891581 3-((1-(2-(4-Methoxyphenyl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034333-86-1

3-((1-(2-(4-Methoxyphenyl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No. B2891581
CAS RN: 2034333-86-1
M. Wt: 318.329
InChI Key: WYOHKTMETCFQMC-UHFFFAOYSA-N
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Description

This compound is a chemical with the molecular formula C16H18N2O5. It is a derivative of azetidine, a class of compounds that have been identified as having various biological activities .


Synthesis Analysis

The synthesis of similar azetidine derivatives has been described in the literature . The process typically involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines .


Molecular Structure Analysis

The molecular structure of this compound includes an azetidine ring, which is a four-membered cyclic amine. The presence of the -CH of the azetidine ring has been validated in synthesized derivatives at 2.85–3.25 δ ppm .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar azetidine derivatives have been described in the literature . These reactions typically involve the use of various reagents and catalysts, such as sodium acetate and acetate (glacial) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 318.329. Other properties, such as melting point or solubility, are not mentioned in the retrieved papers.

Scientific Research Applications

Agricultural Fungicides

One of the primary applications of oxazolidinone derivatives, such as Famoxadone, is in the agricultural sector as fungicides. Famoxadone, a new class of oxazolidinone fungicides, exhibits excellent control of plant pathogens across various classes that infect crops like grapes, cereals, tomatoes, and potatoes. The development of these fungicides was driven by their ability to manage a broad spectrum of fungal diseases, enhancing crop yield and quality (Sternberg et al., 2001).

Synthetic Chemistry

In synthetic chemistry, oxazolidinone derivatives are utilized in various transformations and as intermediates in the synthesis of complex molecules. For example, the conversion of substituted 3-amino-oxazolidin-2,4-diones into N',N'-disubstituted alpha-hydroxyhydrazides showcases the versatility of these compounds in synthetic applications, enabling the creation of novel chemical entities with potential biological activities (Kurz & Widyan, 2005).

Antimicrobial Agents

Another significant application area is the development of new antimicrobial agents. Oxazolidinone and its derivatives have been explored for their antimicrobial properties, offering a new avenue for the treatment of various infections. Research into N/C-4 substituted azetidin-2-ones, for instance, has shown promising results in identifying new classes of antimicrobial agents with potent activity against a range of pathogens, including Bacillus anthracis, Staphylococcus aureus, and Candida albicans (Halve, Bhadauria, & Dubey, 2007).

Antidiabetic Agents

Oxazolidinone derivatives have also been investigated for their potential antidiabetic effects. Novel 5-substituted 2,4-thiazolidinedione and 2,4-oxazolidinedione derivatives, for example, have shown significant glucose- and lipid-lowering activities in diabetic animal models. These compounds work by modulating the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism, highlighting their potential as antidiabetic agents (Momose et al., 2002).

Future Directions

The future directions for research on this compound could include further exploration of its biological activities, such as its antimicrobial properties . Additionally, its potential applications in various fields, such as medicine or agriculture, could be investigated.

properties

IUPAC Name

3-[[1-[2-(4-methoxyphenyl)acetyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-22-13-4-2-11(3-5-13)6-14(19)17-7-12(8-17)9-18-15(20)10-23-16(18)21/h2-5,12H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOHKTMETCFQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CC(C2)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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